2-[(4-Fluorobenzyl)amino]acetonitrile
CAS No.: 63086-22-6
Cat. No.: VC6018058
Molecular Formula: C9H9FN2
Molecular Weight: 164.183
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63086-22-6 |
|---|---|
| Molecular Formula | C9H9FN2 |
| Molecular Weight | 164.183 |
| IUPAC Name | 2-[(4-fluorophenyl)methylamino]acetonitrile |
| Standard InChI | InChI=1S/C9H9FN2/c10-9-3-1-8(2-4-9)7-12-6-5-11/h1-4,12H,6-7H2 |
| Standard InChI Key | QNZBSRVSEANUKH-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CNCC#N)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-[(4-Fluorobenzyl)amino]acetonitrile comprises a benzyl group substituted with a fluorine atom at the para position, an amine group (-NH-), and an acetonitrile group (-C≡N). The fluorobenzyl moiety enhances lipophilicity and electronic effects, which influence reactivity and biological interactions . The nitrile group’s strong electron-withdrawing nature polarizes the molecule, facilitating nucleophilic attacks at the α-carbon.
Table 1: Physicochemical Properties of 2-[(4-Fluorobenzyl)amino]acetonitrile
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₉FN₂ | |
| Molecular Weight | 164.18 g/mol | |
| Density | ~1.25 g/cm³ (estimated) | – |
| Boiling Point | Not reported | – |
| Melting Point | Not reported | – |
Electronic and Steric Effects
The fluorine atom’s electronegativity induces electron-withdrawing effects, stabilizing the benzyl ring through resonance and inductive mechanisms. This stabilization impacts the amine group’s basicity, reducing its pKa compared to non-fluorinated analogs . The nitrile group’s linear geometry minimizes steric hindrance, enabling efficient participation in reactions such as cycloadditions and nucleophilic substitutions .
Synthesis Methods
Primary Synthesis Route
The compound is synthesized via the reaction of 4-fluorobenzylamine with acetonitrile under controlled conditions. A representative procedure involves heating equimolar quantities of 4-fluorobenzylamine and acetonitrile at 70°C for 6–8 hours. The reaction proceeds through nucleophilic substitution, where the amine attacks the nitrile’s electrophilic carbon, followed by proton transfer to yield the product.
Table 2: Optimal Synthesis Conditions
| Parameter | Value |
|---|---|
| Temperature | 70°C |
| Reaction Time | 6–8 hours |
| Solvent | None (neat conditions) |
| Yield | Not reported |
Applications in Organic Synthesis
Intermediate for Heterocyclic Compounds
The compound’s nitrile and amine groups enable its use in constructing nitrogen-containing heterocycles. For example, reacting it with α-halo oximes in the presence of acid uptake agents yields hydroxyimino-substituted derivatives, which cyclize under acidic conditions to form pyrazines . Such reactions are critical for synthesizing pharmaceuticals, including antipsychotics and antivirals.
Functional Group Transformations
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Nitrile Hydrolysis: The nitrile group can be hydrolyzed to carboxylic acids or amides using acidic or basic conditions, expanding utility in peptide synthesis.
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Reductive Amination: The primary amine may undergo reductive amination with ketones or aldehydes to form secondary amines, enhancing molecular complexity .
Medicinal Chemistry Relevance
Structure-Activity Relationships (SAR)
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Fluorine Substitution: The para-fluorine enhances lipid solubility and alters electronic interactions with biological targets, improving pharmacokinetics .
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Nitrile Functionality: The nitrile group may act as a hydrogen bond acceptor, influencing binding to enzymatic active sites.
Spectroscopic Characterization
Predicted Spectral Data
While experimental data for 2-[(4-Fluorobenzyl)amino]acetonitrile are scarce, analogous compounds provide insights:
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IR Spectroscopy: A strong absorption band near 2240 cm⁻¹ corresponds to the C≡N stretch.
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¹H NMR: Aromatic protons resonate at δ 7.2–7.4 ppm (doublets, J = 8.5 Hz), while the benzyl-CH₂-NH- group appears as a triplet near δ 3.8 ppm .
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¹³C NMR: The nitrile carbon resonates at δ 120–125 ppm, and the fluorinated aromatic carbons show splitting due to ¹³C-¹⁹F coupling .
Mass Spectrometry
The molecular ion peak (m/z 164.18) is expected in electron ionization (EI) mass spectra, with fragmentation pathways involving loss of HCN (27 Da) and the fluorobenzyl group.
Future Research Directions
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Pharmacological Profiling: Evaluate affinity for neurological targets (e.g., DAT, σ receptors) to assess therapeutic potential.
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Synthetic Optimization: Develop catalytic methods to improve reaction yields and selectivity.
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Metabolic Studies: Investigate stability in liver microsomes to guide drug design .
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